Product packaging for Guanazodine sulfate(Cat. No.:CAS No. 42839-36-1)

Guanazodine sulfate

Cat. No.: B1207829
CAS No.: 42839-36-1
M. Wt: 282.36 g/mol
InChI Key: FKAIWDBDCWVRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanazodine sulfate is a guanidine compound that has been investigated for its pharmacological properties, particularly as an adrenergic neuron blocking agent . Research in animal models has demonstrated that its primary mechanism of action is related to the depletion of noradrenaline in peripheral tissues, leading to a sustained decrease in systemic blood pressure . Studies comparing guanazodine to related compounds like guanethidine and bethanidine have found its hypotensive effects to be similar in extent and duration, but with a reported lower toxicity profile in animal subjects . The biological activities of guanidine-containing molecules are diverse, making them significant in the development of novel therapeutic agents . This product is supplied for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22N4O4S B1207829 Guanazodine sulfate CAS No. 42839-36-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

42839-36-1

Molecular Formula

C9H22N4O4S

Molecular Weight

282.36 g/mol

IUPAC Name

2-(azocan-2-ylmethyl)guanidine;sulfuric acid

InChI

InChI=1S/C9H20N4.H2O4S/c10-9(11)13-7-8-5-3-1-2-4-6-12-8;1-5(2,3)4/h8,12H,1-7H2,(H4,10,11,13);(H2,1,2,3,4)

InChI Key

FKAIWDBDCWVRIG-UHFFFAOYSA-N

SMILES

C1CCCNC(CC1)CN=C(N)N.OS(=O)(=O)O

Canonical SMILES

C1CCCNC(CC1)CN=C(N)N.OS(=O)(=O)O

Other CAS No.

42839-36-1

Related CAS

32059-15-7 (Parent)

Synonyms

2-guanidinomethylheptamethyleneimine
EGYT-739
guanazodine
guanazodine sulfate (1:1)
guanidinomethyl-1-monoazacyclooctane
perhydroazocin-2-ylmethylguanidine
Sanegit
Sanegyt

Origin of Product

United States

**advanced Chemical Synthesis and Derivatization Methodologies for Guanazodine Sulfate**

Retrosynthetic Analysis and Proposed Synthetic Routes for Guanazodine (B1195061) Sulfate (B86663)

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ub.eduwikipedia.org For Guanazodine sulfate, this analysis reveals logical bond disconnections and suggests potential synthetic pathways.

A primary retrosynthetic disconnection for Guanazodine is the C-N bond linking the methylene (B1212753) bridge to the guanidine (B92328) group. This approach simplifies the target molecule into two key synthons: a 2-(aminomethyl)azocane synthon and a guanidinating agent.

Figure 1: Retrosynthetic Analysis of Guanazodine

Generated code

Based on the retrosynthetic analysis, several multi-step pathways can be proposed. A key route involves the reaction of a suitable amine with a guanidinating agent. The preparation of the sulfate salt of Guanazodine has been documented by J. Rakoczi et al. drugfuture.com

One potential synthetic pathway involves the following general steps:

Synthesis of the Key Amine Intermediate: Preparation of 2-(aminomethyl)azocane.

Guanidinylation: Reaction of the amine intermediate with a guanidinating agent to form the guanidine moiety.

Salt Formation: Conversion of the guanazodine free base to its sulfate salt.

A specific method for the synthesis of mono-substituted guanidines involves the use of aminoiminomethanesulfonic acid as an intermediate. google.com This process includes the oxidation of a thiourea (B124793), followed by reaction with the desired amine. For Guanazodine, this would involve reacting aminoiminomethanesulfonic acid with 1-azacyclooct-2-ylmethylamine. google.com

Another common method for guanidinylation uses S-methylisothiourea sulfate. The reaction proceeds by nucleophilic attack of the primary amine (2-(aminomethyl)azocane) on the S-methylisothiourea, displacing methyl mercaptan and forming the guanidine product.

Reaction Step Reactants Product General Conditions
Guanidinylation2-(aminomethyl)azocane, S-methylisothiourea sulfateGuanazodineReflux in a suitable solvent like water or ethanol. prepchem.com
Salt FormationGuanazodine (free base), Sulfuric AcidThis compoundAcidification in an appropriate solvent like aqueous ethanol.

Reaction optimization would focus on maximizing the yield of the guanidinylation step by controlling temperature, reaction time, and stoichiometry, as well as developing efficient purification methods, such as crystallization, to isolate the final product. google.com

The synthesis of Guanazodine hinges on the successful preparation of its key precursors.

2-(aminomethyl)azocane: This chiral amine is the central building block. Its synthesis could start from commercially available materials. For instance, the synthesis could begin with caprolactam, which can be expanded to the eight-membered azocane (B75157) ring system. A nitrile or amide group could then be introduced at the 2-position, followed by reduction (e.g., using lithium aluminum hydride) to yield the primary amine.

Guanidinating Agents: A variety of reagents can be used to introduce the guanidine functional group.

S-methylisothiourea sulfate: A common and commercially available reagent for this transformation. prepchem.com

Aminoiminomethanesulfonic acid: Can be prepared by the oxidation of thiourea with hydrogen peroxide in the presence of a molybdenum catalyst. google.com This intermediate reacts with amines to form guanidines. google.com

Cyanamide: While a simple precursor, its reaction with amines often requires harsh conditions and can lead to side products.

Stereochemical Considerations in this compound Synthesis and Resolution

The structure of Guanazodine, specifically the 2-substituted azocane ring, contains a stereocenter at the C2 position. nih.gov Consequently, Guanazodine can exist as a pair of enantiomers (R-Guanazodine and S-Guanazodine).

The synthesis of Guanazodine from achiral starting materials without the use of chiral catalysts or auxiliaries will result in a racemic mixture (an equal mixture of both enantiomers). The biological activity of chiral molecules often depends on their stereochemistry, as enantiomers can interact differently with chiral biological targets like enzymes and receptors. nih.gov

To obtain stereochemically pure Guanazodine, two primary strategies can be employed:

Chiral Resolution: This involves separating the enantiomers from the racemic mixture. A common method is to react the racemic Guanazodine base with a chiral resolving agent (e.g., a chiral acid like tartaric acid or mandelic acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of Guanazodine can be recovered by removing the chiral auxiliary.

Asymmetric Synthesis: This approach aims to selectively produce one enantiomer from the beginning. This would typically involve an asymmetric synthesis of the key intermediate, 2-(aminomethyl)azocane. This could be achieved using a chiral catalyst or a chiral auxiliary to guide the stereochemical outcome of a key reaction step, such as the introduction of the aminomethyl group onto the azocane ring. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis of this compound

While specific green chemistry protocols for this compound are not extensively documented, the principles of green chemistry can be applied to its synthesis to enhance sustainability. jocpr.com Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. symrise.com

Potential green improvements to the synthesis of Guanazodine include:

Use of Greener Solvents: Traditional syntheses may use hazardous organic solvents. Replacing these with safer alternatives such as water, ethanol, or supercritical CO2 would significantly reduce the environmental impact. jocpr.com

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric amounts can improve atom economy and reduce waste. For instance, using catalytic guanidinylating agents or developing catalytic methods for the synthesis of the azocane intermediate would be beneficial. rsc.org

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com This approach could be applied to the guanidinylation step.

Renewable Feedstocks: Exploring synthetic routes that start from bio-based materials or renewable feedstocks would align with green chemistry principles. symrise.com

Derivatization Strategies for this compound Analogues and Probes

Derivatization of the Guanazodine structure is a key strategy for creating analogues with potentially improved pharmacological profiles or for developing chemical probes to study its mechanism of action. google.com Modifications can be targeted at the two main functional regions of the molecule: the guanidine group and the azocane ring.

The functional groups in Guanazodine offer several handles for chemical modification.

Guanidine Moiety Modification:

N-Substitution: The secondary nitrogens of the guanidine group can be alkylated, arylated, or acylated to explore how steric and electronic properties at this position affect activity.

Bioisosteric Replacement: The guanidine group could be replaced with other basic functional groups, such as an amidine or other guanidine isosteres, to modulate pKa and binding interactions.

Azocane Ring Modification:

Ring Substitution: Introducing substituents at various positions on the eight-membered azocane ring could influence lipophilicity, conformation, and metabolic stability. Functional groups like hydroxyl, alkyl, or halogen could be introduced.

Ring Size Variation: Synthesizing analogues with different ring sizes (e.g., azepane or azonane rings) would probe the importance of the eight-membered ring for biological activity.

Probe Conjugation: For creating imaging or research probes, functional groups suitable for conjugation (e.g., alkynes or azides for click chemistry, or activated esters for amine coupling) can be introduced. These can then be used to attach reporter tags such as fluorophores, biotin, or chelators for radiometals. google.comgoogle.com

Table of Proposed Derivatization Strategies

Modification Site Strategy Potential Functional Groups/Changes Purpose
Guanidine Group N-Alkylation/Arylation -CH₃, -CH₂Ph, -Ph Explore steric/electronic effects
Guanidine Group Bioisosteric Replacement Amidine, N-amidinopyrrolidine Modulate basicity and binding
Azocane Ring Ring Substitution -OH, -F, -CH₃ Alter lipophilicity and metabolism
Azocane Ring Ring Size Variation 7-membered (azepane), 9-membered (azonane) Investigate importance of ring size

Synthesis of Radiolabeled this compound for Research Applications

The synthesis of radiolabeled this compound is a critical process for enabling in-depth research into its pharmacokinetic, metabolic, and pharmacodynamic properties. By incorporating a radioactive isotope into the molecule, researchers can trace its path and fate within biological systems with high sensitivity and specificity. The choice of radionuclide and the position of the label are paramount considerations, dictated by the research objectives, the required half-life of the isotope, and the synthetic feasibility. Commonly employed isotopes for this purpose include Carbon-14 (¹⁴C) and Tritium (B154650) (³H), which can be incorporated into the Guanazodine molecule without altering its fundamental chemical and biological properties. mdpi.comresearchgate.net

The synthetic strategies for producing radiolabeled this compound typically involve multi-step procedures, starting with commercially available radiolabeled precursors or introducing the radiolabel in a late-stage synthetic step. nih.gov These methodologies require specialized radiochemistry facilities and expertise to handle radioactive materials safely and to ensure the final product's purity.

Carbon-14 Labeling:

Carbon-14 is often the isotope of choice for metabolic studies due to its long half-life (5730 years) and the stability of the C-¹⁴ bond, which minimizes the risk of the label detaching from the parent molecule during metabolic transformations. nih.gov A common approach for synthesizing [¹⁴C]this compound involves the use of a ¹⁴C-labeled guanidinating agent.

One potential synthetic route starts with the preparation of a key intermediate, [¹⁴C]cyanamide. This can be achieved by reacting barium carbonate-[¹⁴C] (Ba¹⁴CO₃) with ammonia (B1221849) at high temperatures. The resulting barium cyanamide-[¹⁴C] is then converted into a more reactive guanidinating agent, such as [¹⁴C]O-methylisourea. nih.gov

The final step involves the reaction of the unlabeled precursor, 2-(heptamethyleneimino)ethylamine, with the [¹⁴C]O-methylisourea under alkaline conditions to form [¹⁴C]Guanazodine. The resulting radiolabeled free base is then purified and converted to the sulfate salt by treatment with sulfuric acid. Purification is typically achieved using techniques like high-performance liquid chromatography (HPLC) to separate the desired product from any unreacted precursors and radiochemical impurities. nih.gov

Tritium Labeling:

Tritium (³H) labeling offers the advantage of high specific activity, which is beneficial for receptor binding assays and autoradiography. mdpi.com The introduction of tritium into the Guanazodine molecule can be accomplished through several methods, including catalytic tritium exchange or the reduction of an unsaturated precursor with tritium gas. nih.gov

A feasible strategy for tritiation involves the synthesis of a suitable precursor containing a double bond or a halogen atom at a position that is not metabolically labile. For instance, a precursor with a double bond in the heptamethyleneimine ring could be synthesized. This unsaturated precursor would then be subjected to catalytic reduction with tritium gas (T₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This reaction saturates the double bond and incorporates two tritium atoms into the molecule.

Alternatively, a halogenated precursor, for example, a bromo- or iodo-substituted Guanazodine derivative, could be prepared. Catalytic tritiodehalogenation using tritium gas and a catalyst like palladium would then replace the halogen atom with a tritium atom. mdpi.com Following the radiolabeling reaction, rigorous purification by HPLC is essential to remove any byproducts and to ensure high radiochemical purity.

The following table summarizes key parameters associated with the synthesis of radiolabeled this compound, based on typical findings for structurally related radiolabeled guanidine compounds.

RadioisotopeLabeling PositionPrecursorLabeling ReagentRadiochemical Yield (%)Specific ActivityRadiochemical Purity (%)
¹⁴C Guanidino Carbon2-(heptamethyleneimino)ethylamine[¹⁴C]O-methylisourea~25 nih.gov10-60 mCi/mmol>98
³H Heptamethyleneimine ringUnsaturated Guanazodine analogTritium gas (T₂)15-3015-30 Ci/mmol>99

Research Findings and Applications:

Radiolabeled this compound is an invaluable tool for a variety of research applications. In metabolic studies, ¹⁴C-labeled Guanazodine allows for the comprehensive tracking of the drug and its metabolites in plasma, urine, and feces, providing a complete picture of its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Tritium-labeled Guanazodine, with its high specific activity, is particularly useful for in vitro and in vivo receptor binding studies. googleapis.com It can be used to characterize the binding affinity and selectivity of Guanazodine for its target receptors, such as adrenergic neurons. Furthermore, autoradiography with tritium-labeled ligands can visualize the distribution of these binding sites in various tissues, offering insights into the drug's mechanism of action at a microscopic level. mdpi.com These studies are fundamental for understanding the pharmacological profile of Guanazodine and for the development of new, more selective therapeutic agents. nih.gov

**molecular and Cellular Pharmacological Mechanisms of Guanazodine Sulfate**

Elucidation of Adrenergic Receptor Interactions and Binding Kinetics

Guanazodine's interaction with adrenergic receptors is a cornerstone of its mechanism of action. It demonstrates a notable specificity for certain receptor subtypes and influences neurotransmitter release through presynaptic modulation.

Guanazodine (B1195061) is recognized for its interaction with alpha-2 (α2) adrenergic receptors. nih.gov These receptors are a class of G protein-coupled receptors (GPCRs) that are targets of catecholamines like norepinephrine (B1679862) and epinephrine. wikipedia.orgceltarys.com The alpha adrenergic receptors are broadly divided into α1 and α2 subtypes, which are further broken down into α1A, α1B, α1D, and α2A, α2B, α2C. wikipedia.orgwikipedia.org While α1-receptors primarily mediate smooth muscle contraction, α2-receptors are involved in modulating sympathetic activity at both central and peripheral levels. wikipedia.orgmdedge.com Guanfacine (B1203898), a related compound, is known to be more selective for α2 adrenoceptors compared to clonidine (B47849). nih.gov The affinity of ligands for these receptor subtypes can be distinguished based on binding affinity assays. mdpi.com Guanine nucleotides have been shown to specifically regulate the agonist-binding affinity of the α2-adrenergic receptor. nih.gov

Table 1: Adrenergic Receptor Subtypes and Their Basic Function

Receptor SubtypeG-Protein CouplingGeneral Function
α1 (A, B, D) GqActivates Phospholipase C (PLC), leading to increased intracellular calcium and smooth muscle contraction. wikipedia.orgwikipedia.org
α2 (A, B, C) GiInhibits adenylyl cyclase, causing a decrease in cAMP and inhibiting neurotransmitter release. wikipedia.org
β (1, 2, 3) Gs (β2/β3 also Gi)Activates adenylyl cyclase, increasing intracellular cAMP, leading to effects like increased heart rate and smooth muscle relaxation. wikipedia.org

Post-Receptor Signaling Cascades and Intracellular Effects of Guanazodine Sulfate (B86663)

Following the interaction of guanazodine with adrenergic receptors, a cascade of intracellular events is initiated, leading to the ultimate cellular response. These events are primarily mediated through G-protein coupled receptor signaling pathways and subsequent alterations in ion channel activity.

Adrenergic receptors, including the α2 subtypes targeted by guanazodine, are members of the large G protein-coupled receptor (GPCR) superfamily. wikipedia.orgceltarys.commdpi.com When a ligand binds to a GPCR, it induces a conformational change that activates an associated heterotrimeric G protein. wikipedia.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. wikipedia.orgfrontiersin.org

The activated Gα subunit then dissociates from the Gβγ dimer, and both can proceed to modulate downstream effector proteins. wikipedia.orgnih.gov The α2-adrenergic receptors are typically coupled to Gαi proteins. wikipedia.org The activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov This reduction in cAMP levels is a key step in the signaling cascade that ultimately results in the inhibition of neurotransmitter release. nih.gov The signaling through GPCRs is a major area of cell biology and is a target for a significant portion of approved drugs. wikipedia.orgemory.edu

The modulation of GPCR signaling by guanazodine ultimately leads to changes in ion channel activity and, consequently, cellular excitability. physionet.org The release of neurotransmitters is critically dependent on the influx of calcium (Ca2+) through voltage-gated Ca2+ channels in the presynaptic terminal. saskoer.ca The activation of presynaptic Gαi-coupled receptors, such as the α2-adrenergic receptor, can lead to the inhibition of these voltage-gated Ca2+ channels. saskoer.ca

Furthermore, postsynaptic α2-receptor activation can modulate neuronal excitability by regulating ion channels, including the direct modulation of inwardly rectifying potassium (K+) channels and the indirect modulation of hyperpolarization-activated channels. frontiersin.org Opening of K+ channels increases the efflux of K+, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. saskoer.ca Some guanidinium-containing toxins are known to block voltage-gated sodium ion channels, although this is a separate mechanism from the primary action of guanazodine at adrenergic receptors. nih.gov

Interaction with Neurotransmitter Transporters and Reuptake Mechanisms

Guanazodine's mechanism of action also involves its interaction with neurotransmitter transporters, which are crucial for clearing neurotransmitters from the synaptic cleft. eurofinsdiscovery.com The norepinephrine transporter (NET) is a key protein responsible for the reuptake of norepinephrine from the synapse back into the presynaptic neuron. wikidoc.org Adrenergic neuron blockers like guanethidine (B1672426), a compound related to guanazodine, are transported into the nerve terminals by these amine transporters.

Once inside the neuron, these agents can interfere with the storage and release of norepinephrine. The transport process itself is an active one, often relying on the electrochemical gradients of ions like sodium (Na+) and chloride (Cl-). wikidoc.orgwikidoc.org Neurotransmitter transporters are a major target for various drugs, including antidepressants and psychostimulants. eurofinsdiscovery.comnih.gov The SLC6 gene family encodes a number of these transporters, including those for dopamine, norepinephrine, and serotonin (B10506). nih.gov

Table 2: Key Proteins in Guanazodine's Pharmacological Pathway

ProteinClassificationRole in Guanazodine's Mechanism
Alpha-2 Adrenergic Receptor G-Protein Coupled ReceptorPrimary binding site for Guanazodine, leading to presynaptic inhibition. nih.govwikipedia.org
Gαi Protein G-protein α subunitCouples to the α2-receptor and inhibits adenylyl cyclase upon activation. wikipedia.org
Adenylyl Cyclase EnzymeIts inhibition by Gαi leads to decreased cAMP levels. wikipedia.orgnih.gov
Norepinephrine Transporter (NET) Transmembrane ProteinMediates the uptake of Guanazodine-like compounds into the presynaptic neuron. wikidoc.org
Voltage-gated Calcium Channels Ion ChannelTheir inhibition, as a downstream effect, reduces neurotransmitter release. saskoer.ca
Inwardly Rectifying K+ Channels Ion ChannelTheir activation can lead to hyperpolarization and reduced neuronal excitability. frontiersin.org

Enzyme Modulation and Metabolic Pathway Alterations Induced by Guanazodine Sulfate in Cellular Models

The primary molecular mechanism of this compound is characterized by its action as an adrenergic neuron-blocking agent. Its principal effect at the cellular level is the inhibition of norepinephrine release from postganglionic sympathetic nerve endings. This action leads to a gradual depletion of norepinephrine stores within these nerve terminals. rxlist.com The drug is actively transported into the adrenergic neuron by the norepinephrine transporter (NET), the same mechanism responsible for the reuptake of norepinephrine itself. ebi.ac.ukwikipedia.org Once inside the neuron, Guanazodine is concentrated in transmitter vesicles, where it displaces and replaces norepinephrine, ultimately preventing its release in response to nerve impulses. wikipedia.org

Direct studies detailing the specific modulation of intracellular enzymes or discrete metabolic pathways by this compound in cellular models are not extensively documented in publicly available research. The majority of pharmacological data focuses on its sympatholytic effects, which are a consequence of norepinephrine depletion.

However, the profound reduction in norepinephrine availability at the neuroeffector junction can be inferred to have secondary effects on cellular metabolism in target tissues. Norepinephrine is a key regulator of metabolism, and its depletion would logically alter metabolic pathways that are under adrenergic control. For instance, norepinephrine stimulates glycogenolysis and gluconeogenesis in the liver and lipolysis in adipose tissue. hsforum.commdpi.com Therefore, by reducing norepinephrine signaling, this compound could indirectly lead to decreased rates of these metabolic processes in affected tissues. It is crucial to note that these effects are an inferred consequence of its primary adrenergic neuron-blocking action, rather than a result of direct interaction with metabolic enzymes.

Research on closely related guanidine (B92328) compounds, such as guanethidine, supports this mechanism. Studies show guanethidine's action is also dependent on uptake by the norepinephrine transporter and subsequent depletion of norepinephrine from storage vesicles. wikipedia.orgdrugbank.com This leads to a reduction in sympathetically mediated responses. rxlist.com

The table below summarizes the established and inferred cellular and molecular actions of this compound.

Interactive Data Table: Cellular and Molecular Effects of this compound

Target/ProcessEffect of this compoundMechanismEvidence Level
Adrenergic Neuron Inhibition of Norepinephrine ReleaseCompetes for uptake via Norepinephrine Transporter (NET); displaces norepinephrine from synaptic vesicles. ebi.ac.ukwikipedia.orgEstablished
Norepinephrine Stores DepletionAccumulates in storage vesicles, replacing norepinephrine. rxlist.comEstablished
Hepatic Glycogenolysis/Gluconeogenesis Potential DecreaseInferred secondary effect due to reduced norepinephrine signaling. hsforum.comInferred
Adipose Tissue Lipolysis Potential DecreaseInferred secondary effect due to reduced norepinephrine signaling. hsforum.comInferred

Comparative Mechanistic Analysis with Other Guanidine-Based Pharmacological Agents

The guanidine moiety is a feature of several pharmacologically active agents, but their molecular and cellular mechanisms can differ significantly. A comparative analysis of this compound with other guanidine-based agents such as Guanfacine and Guanabenz, as well as the biguanide (B1667054) Metformin, reveals these distinctions.

Guanfacine: Unlike Guanazodine, which acts at the nerve terminal to block norepinephrine release, Guanfacine is a selective agonist of the alpha-2A adrenergic receptor (α2A-AR). nih.govnih.gov Its primary action is at the postsynaptic level, particularly in the prefrontal cortex. nih.govresearchgate.net By stimulating α2A-adrenergic receptors, Guanfacine inhibits the production of cyclic AMP (cAMP). nih.govresearchgate.net This leads to the closing of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which strengthens the signaling of pyramidal neurons and enhances cognitive functions like working memory and attention. researchgate.netmedchemexpress.com

Guanabenz: Similar to Guanfacine, Guanabenz is a centrally-acting alpha-2 adrenergic agonist. drugbank.com However, its mechanistic profile extends beyond this action. Guanabenz has been shown to suppress endoplasmic reticulum (ER) stress by inhibiting the stress-induced dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). nih.gov This action is mediated by its ability to inhibit the function of the GADD34 protein phosphatase 1 regulatory subunit. nih.gov This mechanism is distinct from the adrenergic neuron-blocking effect of Guanazodine.

Metformin: Although not a direct structural analog, Metformin is a biguanide whose mechanism is fundamentally different from Guanazodine. The primary glucose-lowering effect of Metformin is the inhibition of hepatic gluconeogenesis. nih.govoup.com At the molecular level, Metformin's actions are complex and not fully elucidated, but they are known to include inhibition of the mitochondrial respiratory chain complex I and activation of AMP-activated protein kinase (AMPK). nih.govwikipedia.orgmdpi.com These actions alter the cellular energy status and directly impact metabolic pathways, a mechanism not described for Guanazodine.

The table below provides a comparative overview of the mechanisms of these agents.

Interactive Data Table: Comparative Mechanisms of Guanidine-Based Agents

CompoundPrimary Molecular Target(s)Key Cellular Effect(s)Primary Mechanism of Action
This compound Norepinephrine Transporter (NET) ebi.ac.ukwikipedia.orgDepletion of norepinephrine from nerve terminals. rxlist.comAdrenergic Neuron Blockade
Guanfacine Alpha-2A Adrenergic Receptor nih.govnih.govInhibition of cAMP production; closure of HCN channels. nih.govresearchgate.netCentral α2A-Adrenergic Agonism
Guanabenz Alpha-2 Adrenergic Receptor; GADD34 drugbank.comnih.govInhibition of cAMP; inhibition of eIF2α dephosphorylation. nih.govCentral α2-Adrenergic Agonism & ER Stress Modulation
Metformin Mitochondrial Complex I; AMPK nih.govwikipedia.orgInhibition of hepatic gluconeogenesis; increased insulin (B600854) sensitivity. nih.govoup.commdpi.comAlteration of Cellular Energy Metabolism

**preclinical Pharmacodynamics and Pharmacokinetics of Guanazodine Sulfate in Research Models**

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro and Animal Modelsgoogleapis.comthermofisher.comfrontiersin.org

The ADME profile of Guanazodine (B1195061) sulfate (B86663) is fundamental to understanding its behavior within biological systems before clinical evaluation. Preclinical research aims to map its journey through the body: how it is absorbed, where it distributes, how it is metabolized, and its eventual elimination pathways.

Tissue Distribution and Accumulation in Preclinical Speciesgoogleapis.comfrontiersin.orgmeliordiscovery.com

Excretion Pathways and Elimination Kinetics in Animal Studiesgoogleapis.comthermofisher.com

The elimination of a drug and its metabolites from the body, primarily through urine (renal excretion) and feces (biliary or unabsorbed drug excretion), is a critical pharmacokinetic parameter frontiersin.orgmdpi.comcidara.comnih.goviu.edu. Preclinical studies in animal models quantify the proportion of the administered dose recovered in urine and feces over time and determine elimination half-life and clearance rates frontiersin.orgmdpi.comcidara.comiu.eduresearchgate.net. Specific quantitative data on the excretion pathways and elimination kinetics of Guanazodine sulfate were not identified in the search results. However, understanding these parameters is vital for predicting drug accumulation and determining appropriate dosing intervals.

Preclinical Pharmacodynamic Effects in Animal Modelsmdpi.comnih.govCurrent time information in Cairo, EG.nih.govresearchgate.net

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. In preclinical research, these studies are conducted in animal models to elucidate how a compound interacts with biological targets and elicits responses.

Cardiovascular System Research in Normotensive and Hypertensive Animal Models (Focus on physiological responses, not efficacy)Current time information in Cairo, EG.nih.gov

Research into the cardiovascular effects of this compound would typically involve assessing its impact on physiological parameters such as blood pressure, heart rate, and cardiac output in both normotensive and hypertensive animal models. Studies often utilize spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto rats for evaluating cardiovascular agents frontiersin.orgresearchgate.netnih.govcas.cznih.gov. While specific physiological responses of this compound were not detailed, related compounds like guanethidine (B1672426) are known antihypertensives, suggesting potential effects on blood pressure regulation Current time information in Cairo, EG.. Preclinical studies would focus on observing changes in these vital signs post-administration, rather than determining therapeutic efficacy. For instance, researchers might observe hypotension or bradycardia in normotensive animals, or a reduction in elevated blood pressure in hypertensive models frontiersin.orgnih.gov.

Central Nervous System (CNS) Effects and Autonomic Regulation in Animal Studiesevotec.comiu.edu

Investigating the CNS effects and autonomic regulation of this compound involves assessing its impact on neurological functions and the autonomic nervous system's control over bodily processes. Animal models, particularly rodents, are frequently used for CNS safety pharmacology assessments, employing methods like the Functional Observational Battery (FOB) or Irwin test to evaluate behavior, reflexes, and motor coordination nc3rs.org.uk. The autonomic nervous system plays a critical role in regulating cardiovascular function, and its modulation by drugs is a significant research area frontiersin.orgfrontiersin.orgnih.govfrontiersin.org. Although specific CNS or autonomic regulatory effects of this compound were not found, its classification as an antihypertensive suggests it may influence sympathetic or parasympathetic nervous system activity, thereby affecting heart rate and blood pressure frontiersin.orgCurrent time information in Cairo, EG.frontiersin.orgnih.gov. Studies would monitor for alterations in locomotor activity, coordination, and autonomic reflexes.

Non-Cardiovascular and Non-CNS Pharmacological Effects in Preclinical Models

Information regarding specific non-cardiovascular or non-central nervous system (CNS) pharmacological effects of this compound in preclinical models was not identified in the provided literature. This compound is characterized as an adrenergic neuron blocker with a norepinephrine-depleting action comparable to guanethidine . Its primary mechanism of action is understood to involve interference with the sympathetic nervous system, which predominantly influences cardiovascular regulation. Therefore, its most studied effects are related to blood pressure modulation.

Dose-Response Relationships and Efficacy in In Vitro and Animal Pharmacological Studies

This compound has been described as an adrenergic neuron blocker with a mechanism of action similar to guanethidine, involving norepinephrine (B1679862) depletion . In terms of efficacy, its hypotensive effect duration has been reported to match that of guanethidine and exceed that of bethanidine (B1219629) . However, specific quantitative data detailing dose-response relationships or detailed efficacy metrics derived from in vitro assays or animal pharmacological studies for this compound were not found in the reviewed literature.

General principles of preclinical drug evaluation highlight the importance of dose-response relationships, where the magnitude of a drug's effect is correlated with its concentration or dose nih.govnih.gov. Such studies typically involve in vitro assays (e.g., receptor binding, enzyme inhibition) and in vivo animal models to establish parameters like EC50 or IC50 values and to characterize the therapeutic window nih.govnih.gov. While these methodologies are standard for drug development, specific quantitative findings for this compound in these areas are not available from the provided sources.

**structure Activity Relationship Sar Studies and Rational Design of Guanazodine Sulfate Analogues**

Identification of Key Pharmacophoric Features of Guanazodine (B1195061) Sulfatecenmed.comuclv.edu.cugoogleapis.combiosciencedbc.jp

Identifying the core structural elements of Guanazodine Sulfate (B86663) that are essential for its biological activity is a critical first step in SAR studies. These features, collectively known as the pharmacophore, dictate how the molecule binds to its target receptor. While specific research detailing the pharmacophore of Guanazodine Sulfate is not extensively detailed in the provided search results, the general principles of SAR suggest that the arrangement of functional groups, their electronic properties, and their spatial orientation are paramount. Studies often involve comparing this compound with related compounds to pinpoint which molecular fragments are indispensable for efficacy googleapis.combiosciencedbc.jpepo.orggoogleapis.com. The presence of specific moieties within the this compound structure would be hypothesized to interact with complementary sites on a target protein, such as hydrogen bond donors/acceptors, hydrophobic pockets, or charged regions.

Impact of Substituent Variations on Receptor Binding Affinity and Selectivitygoogleapis.combiosciencedbc.jpuclv.edu.cu

Relationship Between Molecular Conformation and Biological Activity of this compound Derivatives

The three-dimensional shape, or conformation, of a molecule plays a vital role in its biological activity. This compound derivatives may exist in various conformational states, and only specific conformations will be optimally suited to bind to a particular receptor. SAR studies often investigate how structural changes influence the preferred conformation of the molecule and how this, in turn, affects its biological activity. For example, introducing rigidifying elements or specific functional groups can lock the molecule into a more active conformation, potentially increasing binding affinity and efficacy. Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of this compound derivatives and correlate specific conformers with observed biological effects uclv.edu.cu.

In Silico Modeling and Molecular Docking Studies of this compound Interactionsgoogleapis.comscribd.com

Computational approaches, including in silico modeling and molecular docking, are powerful tools for predicting and understanding how this compound interacts with its biological targets at a molecular level. Molecular docking simulates the binding of a ligand (this compound or its analogues) to a receptor's active site, predicting the most favorable binding poses and estimating the binding affinity. These studies can help identify key interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between the compound and the receptor googleapis.comepo.orggoogleapis.comuclv.edu.cu. Such in silico analyses can guide the design of new analogues by highlighting specific structural features that could be modified to enhance binding or selectivity. For example, the TOMOCOMD-CARDD descriptors mentioned in some search results are computational tools used to characterize molecular properties relevant for drug design and SAR studies uclv.edu.cu.

Design and Synthesis of Novel this compound Analogues with Modified Pharmacological Profiles for Research

The ultimate goal of SAR studies and in silico modeling is often the rational design and synthesis of novel analogues with improved or tailored pharmacological profiles for research purposes. Based on the understanding gained from identifying pharmacophoric features, evaluating substituent effects, and predicting binding modes, medicinal chemists can design new molecules. These newly synthesized analogues are then subjected to biological testing to assess their affinity, selectivity, and efficacy. The iterative process of design, synthesis, and testing allows for the optimization of lead compounds and the discovery of new chemical entities with desired properties for further investigation. The search results indicate that this compound itself is listed among various pharmaceutical compounds and their salts, suggesting its presence in chemical databases and potential for analogue development cenmed.comgoogleapis.combiosciencedbc.jpepo.orggoogleapis.com.

Compound List:

this compound

Guanisoquine sulfate

Dihydroxyacetone

Penbutamin

Acesulfame

Cyclamic acid

Tolonidine nitrate (B79036)

Melizame

Flutonidine hydrochloride

Phenetylurea

Barbituric acid

this compound monohydrate

Guanoxan sulfate

Icatibant acetate (B1210297)

Idralfidine

Imiloxan

Imiloxan hydrochloride

Indoramin hydrochloride

Labetalol

Labetalol hydrochloride

Levobunolol hydrochloride

Mepindolol

Mepindolol sulfate

Metipranolol hydrochloride

Metoprolol

Metoprolol fumarate (B1241708)

Metoprolol succinate (B1194679)

Metoprolol tartrate

Moxisylyte

Moxisylyte hydrochloride

Napamezole

Napamezole hydrochloride

Nebivolol

Nicainoprol

Oxprenolol

Oxprenolol hydrochloride

Pacrinolol

Pafenolol

Penbutolol sulfate

Phenoxybenzamine

Phenoxybenzamine hydrochloride

Phentolamine hydrochloride

Phentolamine mesilate or mesylate

Pindolol

Piperoxan hydrochloride

Pirepolol

Prazosin

Prazosin hydrochloride

Prenalterol

Guanoclor-sulfate

Guanoxabenz

Guanoxan

Halofenate

Halofuginone

Halometasone

Halopredone

Halopredone-acetate

Haloxon

Hematoporphyrin

Hepronicate

Hetacillin-potassium

Hexachloroethane

Hexacyprone

Hexamethonium-tartrate

Hexamidine

Hexapropymate

Hexestrol-dipropionate

Hexetidine

Hexobendine

Hexoprenaline

Histapyrrodine

Homidium-bromide

Homofenazine

Hopantenate calcium

Hyaluronate-sodium

Hycanthone

Hydrastine-hydrochloride

Hydrobentizide

Hydroxydione-sodium-succinate

Hydroxyestrone-diacetate

Hydroxyphenamate

Hypoglycin-a

Ibacitabine

Ibopamine

Ibudilast

Trimethidinium methosulfate

Oxamethonium iodide

Dicoline

Gualenate-sodium

Guamecycline

Guanacline-sulfate

**advanced Analytical Methodologies for Guanazodine Sulfate Quantification and Characterization in Research Matrices**

Spectroscopic and Spectrometric Characterization of Guanazodine (B1195061) Sulfate (B86663)

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation, confirmation, and purity assessment of Guanazodine sulfate. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation and quantification of a wide range of compounds, including this compound. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it provides both retention time and mass-to-charge ratio information, enhancing the specificity of the analysis. nih.gov

For structural elucidation, high-resolution mass spectrometry can provide the accurate molecular weight of the intact molecular ion, allowing for the determination of the molecular formula with high confidence. nih.gov Tandem mass spectrometry (MS/MS) enables detailed structural characterization by fragmenting the parent ion and analyzing the resulting fragment ions. nih.gov This fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

In the context of guanidino compounds, LC-MS methods have been developed for their sensitive and selective quantification in various matrices. nih.gov Derivatization with agents like benzoin (B196080) can be employed to improve ionization efficiency and chromatographic separation before MS analysis. nih.gov

The following table summarizes the application of MS in the analysis of this compound:

MS TechniqueApplicationInformation Provided
High-Resolution MS Accurate mass measurement.Determination of elemental composition and molecular formula. nih.gov
Tandem MS (MS/MS) Structural elucidation.Fragmentation patterns that reveal the molecular structure and connectivity of functional groups. nih.gov
LC-MS Quantification and identification.Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry for complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for the unambiguous structural confirmation of organic molecules like this compound. core.ac.uk It provides detailed information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C), within the molecule. encyclopedia.pub

The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus, while the integration of the signal is proportional to the number of nuclei giving rise to that signal. core.ac.uk Coupling constants (J) provide information about the connectivity of atoms through chemical bonds. core.ac.uk Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between different nuclei and further elucidate the molecular structure. encyclopedia.pub For instance, ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to confirm the structure of guanidinium-containing compounds by observing correlations between protons and nitrogen atoms. core.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for confirming the identity and assessing the purity of this compound. mrclab.comsketchy.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by chemical bonds, causing them to vibrate. mrclab.com Different functional groups absorb IR radiation at characteristic frequencies, providing a "fingerprint" of the molecule. sketchy.com For this compound, IR spectroscopy can be used to identify the presence of key functional groups such as N-H (amines and guanidinium), C-N, and S=O (sulfate) bonds. nih.gov The analysis of the IR spectrum can reveal distortions in the sulfate tetrahedra, which can be attributed to hydrogen bonding and coordination with the metal ion in a salt. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. sketchy.com While the guanidinium (B1211019) group itself does not have a strong chromophore in the typical UV-Vis range, this technique can be useful for quantitative analysis, especially after derivatization to introduce a chromophoric group. mrclab.comlibretexts.org It is also a straightforward method for determining the concentration of a compound in solution, provided it absorbs in the UV-Vis region and a standard is available. libretexts.org

The following table highlights the utility of IR and UV-Vis spectroscopy for this compound:

Spectroscopy TechniquePrincipleInformation Obtained
Infrared (IR) Measures absorption of IR radiation by molecular vibrations. mrclab.comIdentification of functional groups (e.g., N-H, C-N, S=O). Provides a molecular fingerprint for identity confirmation. sketchy.comnih.gov
Ultraviolet-Visible (UV-Vis) Measures absorption of UV and visible light due to electronic transitions. sketchy.comQuantitative analysis of concentration. Purity assessment by detecting absorbing impurities. mrclab.comlibretexts.org

Electrochemical and Bioanalytical Methods for this compound Detection

The detection of this compound in biological and synthetic samples necessitates sensitive and selective analytical techniques. While specific literature on the electrochemical and bioanalytical detection of this compound is limited, methods developed for structurally similar guanidinium compounds can provide a foundational approach.

Electrochemical Methods: Electrochemical sensors offer a promising avenue for the rapid and cost-effective detection of electroactive species. uclv.edu.cu The guanidinium group in this compound is potentially susceptible to electrochemical oxidation or reduction under specific conditions. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be explored to characterize its electrochemical behavior. uclv.edu.cu The development of a dedicated electrochemical sensor, possibly using modified electrodes with materials like carbon nanotubes or graphene quantum dots, could enhance sensitivity and selectivity for this compound. uclv.edu.cu A molecularly imprinted polymer (MIP) based electrochemical sensor could offer high selectivity by creating specific recognition sites for the this compound molecule. uclv.edu.cu

Bioanalytical Methods: Bioanalytical methods are crucial for quantifying drugs in complex biological matrices like plasma, urine, and tissue homogenates. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the sensitive and specific quantification of pharmaceuticals. While a specific HPLC-MS method for this compound is not readily available in the cited literature, the general principles of method development for similar small molecules would apply. This would involve optimizing chromatographic conditions (column, mobile phase, flow rate) and mass spectrometric parameters (ionization source, precursor and product ions for multiple reaction monitoring) to achieve the desired sensitivity and selectivity.

Method Validation for Research Applications (Accuracy, Precision, Linearity, Detection Limits)

The validation of any analytical method is critical to ensure the reliability and reproducibility of the data generated in a research setting. biosciencedbc.jp The validation process involves assessing several key parameters as outlined by international guidelines. epo.orgscribd.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies where a known amount of this compound is spiked into a blank matrix and the percentage of the analyte recovered is calculated. For pharmaceutical analysis, recovery values are generally expected to be within 98-102%.

Precision: Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). An acceptable RSD is typically less than 2% for bulk drug analysis.

Linearity: Linearity demonstrates the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of known concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999.

Detection Limits: The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial parameters for the analysis of trace levels of this compound in biological samples.

A summary of typical acceptance criteria for these validation parameters is presented in the table below.

Validation ParameterAcceptance Criteria
Accuracy 98-102% Recovery
Precision (RSD) < 2%
Linearity (r²) > 0.999
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Application of Analytical Methods for this compound in Preclinical Samples and Synthetic Preparations

The validated analytical methods are instrumental in both preclinical research and the quality control of synthetic this compound.

Preclinical Samples: In preclinical studies, such as pharmacokinetic and toxicokinetic assessments, the validated bioanalytical method would be employed to measure the concentration of this compound in biological samples from animal models. This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The sensitivity of the method, defined by its LOQ, is particularly important for accurately determining drug concentrations at later time points when they are expected to be low.

Synthetic Preparations: For synthetic preparations of this compound, analytical methods are crucial for confirming the identity and purity of the synthesized compound. Techniques like HPLC can be used to separate the active pharmaceutical ingredient (API) from any impurities or by-products from the synthesis. Quantification of the API ensures the correct potency of the bulk drug substance. The data table below illustrates a hypothetical application of a validated HPLC method for the purity assessment of three different batches of synthesized this compound.

Batch NumberRetention Time (min)Peak AreaPurity (%)
GZS-0014.52125436799.8
GZS-0024.51124987699.5
GZS-0034.53125890199.9

This rigorous analytical approach ensures the quality and consistency of this compound used in further research and development.

**emerging Research Directions and Unexplored Pharmacological Avenues for Guanazodine Sulfate**

Investigation of Novel Molecular Targets Beyond Adrenergic System for Guanazodine (B1195061) Sulfate (B86663)

The classical mechanism of action for many guanidine-based compounds centers on their effects on adrenergic neurons. However, accumulating evidence for related compounds suggests that their pharmacological activity is not exclusively limited to this system. Research into centrally acting antihypertensive drugs with similar structural motifs, for instance, has revealed binding to nonadrenergic imidazoline (B1206853) sites. nih.gov Studies have indicated that stimulation of alpha 2-adrenoceptors alone cannot fully account for all observed cardiovascular responses, suggesting that activation of these nonadrenergic sites may contribute significantly to their therapeutic properties. nih.gov

This precedent provides a strong rationale for investigating novel molecular targets for Guanazodine sulfate. The guanidinium (B1211019) group, a key feature of Guanazodine, is known to interact with various anionic biological structures, such as phosphates, sulfates, and carboxylates on cell surfaces. nih.gov This promiscuity suggests that this compound could engage with a range of receptors, ion channels, or enzymes that are yet to be identified. For example, studies on the related compound guanethidine (B1672426), another guanidine (B92328) derivative, have shown that it profoundly influences the expression of various biologically active substances beyond norepinephrine (B1679862), further supporting the hypothesis that such compounds have a broader mechanism of action than initially understood. nih.gov Future research efforts are therefore directed at using techniques like affinity chromatography and radioligand binding assays with broad target panels to deorphanize the non-adrenergic pharmacology of this compound.

Table 1: Potential Non-Adrenergic Target Classes for this compound

Target ClassRationale for InvestigationPotential Research Methodologies
Imidazoline Receptors Structural similarities to other ligands that bind these nonadrenergic sites involved in cardiovascular regulation. nih.govCompetitive radioligand binding assays using ligands like [3H]clonidine or [3H]idazoxan.
Ion Channels The highly charged guanidinium group may interact with the pores or gating mechanisms of various ion channels.Electrophysiological studies (e.g., patch-clamp) on a panel of neuronal and cardiovascular ion channels.
Enzyme Systems Potential for allosteric or direct inhibition of enzymes, particularly those with anionic binding pockets.High-throughput enzymatic activity screening assays.
Cell Surface Receptors Interaction with phosphate, sulfate, and carboxylate groups present on numerous cell surface proteins. nih.govSurface plasmon resonance (SPR) to detect binding to a library of purified receptors.

Potential for this compound as a Pharmacological Probe in Cellular Research

A pharmacological probe is a small molecule used to study the function of biological targets such as proteins. The unique properties of the guanidinium group make this compound an intriguing candidate for development as such a tool. Guanidinium-rich molecules are known to be effective molecular transporters, capable of penetrating cell membranes. nih.gov This property is attributed to the ability of the guanidinium groups to engage effectively with cell surface anions, initiating cell entry. nih.gov

By leveraging this characteristic, this compound could be modified or used directly to probe cellular functions. For instance, its ability to deplete norepinephrine stores in nerve endings has already established its utility in studying the sympathetic nervous system. nih.govdrugbank.com In a research context, this allows for the creation of a model of functional sympathetic denervation to investigate physiological processes regulated by adrenergic tone. nih.gov Furthermore, by attaching fluorescent tags or other reporter molecules to a Guanazodine scaffold, researchers could create probes to visualize and track its interactions with cellular components in real-time using techniques like confocal microscopy, potentially revealing its subcellular localization and identifying new binding partners.

Application of Omics Technologies (Proteomics, Metabolomics) to Elucidate Novel Effects of this compound

Omics technologies, which allow for the large-scale study of biological molecules, offer an unbiased, hypothesis-generating approach to uncovering the full spectrum of a drug's effects. mdpi.com The application of proteomics (the study of proteins) and metabolomics (the study of metabolites) to this compound research holds the potential to reveal novel mechanisms and downstream cellular consequences of its activity. nih.govnih.gov

Proteomics: By treating cells or tissues with this compound and subsequently analyzing changes in the entire proteome using techniques like mass spectrometry, researchers can identify proteins whose expression levels are significantly altered. nih.gov This can provide clues about the signaling pathways and cellular processes modulated by the compound, extending beyond its known adrenergic targets. For example, an increase in the expression of stress-response proteins or a decrease in proteins involved in a specific metabolic pathway could open new avenues of investigation. mdpi.com

Metabolomics: This approach focuses on identifying and quantifying endogenous small molecules (metabolites) in a biological sample. nih.gov By analyzing the metabolic profile of cells or biofluids after exposure to this compound, scientists can construct a detailed snapshot of the biochemical changes induced by the compound. researchgate.net This could reveal unexpected effects on energy metabolism, lipid biosynthesis, or other critical pathways, providing a functional readout of the compound's activity at a systems level. mdpi.comresearchgate.net

Integrating these omics datasets can provide a comprehensive, multi-layered view of this compound's cellular impact, helping to build new hypotheses about its mechanism of action and identify potential biomarkers of its activity. mdpi.com

Table 2: Application of Omics Technologies in this compound Research

Omics TechnologyResearch QuestionExpected Outcome
Proteomics Which proteins and signaling pathways are modulated by this compound treatment?Identification of up- or down-regulated proteins, revealing novel signaling cascades and cellular responses. mdpi.com
Metabolomics How does this compound alter the metabolic state of a cell or organism?Discovery of altered metabolic pathways and key metabolite biomarkers indicative of the compound's effect. nih.gov
Integrated Multi-Omics What is the holistic cellular response to this compound?A comprehensive network map connecting protein changes to metabolic shifts, providing a systems-level understanding of the drug's action. nih.gov

Development of Advanced In Vitro Models for Studying this compound Pharmacodynamics

The study of pharmacodynamics—what a drug does to the body—has been revolutionized by the development of advanced in vitro models that more accurately mimic human physiology than traditional two-dimensional (2D) cell cultures. nih.govresearchgate.net These complex in vitro models (CIVMs) are critical for gaining deeper insights into the pharmacodynamics of this compound. researchgate.net

Traditional 2D cell cultures often fail to replicate the complex cellular interactions and microenvironments found in vivo. researchgate.net Advanced models, such as 3D cell cultures, organoids, and microfluidic "organ-on-a-chip" systems, provide a more physiologically relevant context. nih.govcreative-biolabs.com For instance, neuronal organoids could be used to study the effects of this compound on sympathetic neuron development, connectivity, and neurotransmitter release in a three-dimensional environment. A "blood-vessel-on-a-chip" model could be used to investigate its direct effects on vascular smooth muscle and endothelial cells under physiological flow conditions, separating its neuronal and direct vascular actions. nih.gov The use of these models allows for more accurate predictions of human responses and can reveal nuances of drug action that are missed in simpler systems. creative-biolabs.comaltex.org

Table 3: Comparison of In Vitro Models for Pharmacodynamic Studies

Model TypeDescriptionAdvantages for Guanazodine ResearchLimitations
2D Cell Culture Cells grown in a single layer on a flat surface.High-throughput, cost-effective, good for initial screening. nih.govLacks physiological relevance, poor cell-cell interaction.
3D Spheroids/Organoids Self-assembled 3D cell aggregates that mimic organ structure. creative-biolabs.comBetter mimics tissue architecture, allows study of complex cell interactions.Can have necrotic cores, less vascularization.
Organ-on-a-Chip Microfluidic devices with living cells that simulate organ-level functions. nih.govAllows for perfusion and mechanical cues, can model multi-organ interactions.Technically complex, lower throughput.
3D Bioprinted Tissues Precise layer-by-layer deposition of cells and biomaterials to create tissue-like structures. creative-biolabs.comHigh control over architecture, potential for creating complex, multi-cellular tissues.Developing technology, high cost.

Future Perspectives in this compound Research and Its Contribution to Chemical Biology

The future of this compound research lies at the intersection of these emerging technologies. By systematically exploring non-adrenergic targets, developing the compound as a pharmacological probe, applying unbiased omics approaches, and utilizing advanced in vitro models, the scientific community can build a comprehensive understanding of its biological effects.

This multi-faceted approach will not only clarify the complete mechanism of action of this compound but also has the potential to repurpose it for new therapeutic indications. The insights gained will contribute significantly to the broader field of chemical biology by providing a well-characterized molecule for probing the function of the sympathetic nervous system and potentially newly discovered target proteins. Elucidating the structure-activity relationships that govern its interactions with both adrenergic and non-adrenergic targets could inform the design of future therapeutic agents with enhanced selectivity and novel mechanisms of action, highlighting the enduring value of reinvestigating established compounds with modern tools.

Q & A

Q. How can contradictory findings in this compound’s biomolecular interactions be systematically addressed?

  • Methodological Answer : Replicate experiments using orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry). Perform meta-analyses of published data to identify consensus mechanisms. Report negative results transparently to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.